![molecular formula C19H13N5 B12535841 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 141987-77-1](/img/structure/B12535841.png)
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with amino and phenyl substituents, making it a versatile scaffold for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. The reaction is carried out under reflux conditions, with temperatures ranging from 70°C to 100°C, and reaction times varying from 1 to 7 hours depending on the specific reactants used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and enzyme inhibitory activities, making it a valuable compound for biological studies.
Medicine: Potential therapeutic agent for treating bacterial infections, cancer, and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or thermal stability
作用機序
The mechanism of action of 5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can interact with various cellular proteins and enzymes, leading to its anticancer and enzyme inhibitory effects .
類似化合物との比較
Similar Compounds
- 7-Amino-2,5-diphenylpyrazolo[1,5-a]pyrimidine
- 5-Amino-7-(4-methoxy-phenyl)-2-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 2,5-Diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine
Uniqueness
5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of amino and phenyl groups, along with the carbonitrile functionality, makes it a versatile scaffold for drug development and other applications .
特性
CAS番号 |
141987-77-1 |
|---|---|
分子式 |
C19H13N5 |
分子量 |
311.3 g/mol |
IUPAC名 |
5-amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15-18(14-9-5-2-6-10-14)24-17(22-19(15)21)11-16(23-24)13-7-3-1-4-8-13/h1-11H,(H2,21,22) |
InChIキー |
VMRVDIMXMHNPDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)N=C(C(=C3C4=CC=CC=C4)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(Trimethylsilyl)-N,N-bis[4-(trimethylsilyl)phenyl]anthracen-9-amine](/img/structure/B12535758.png)
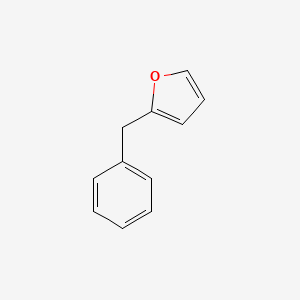
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
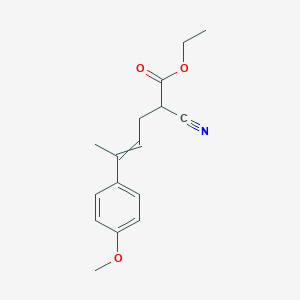
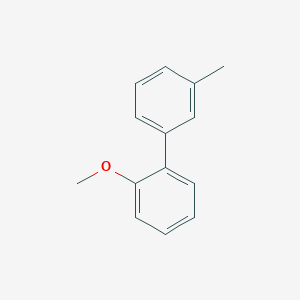
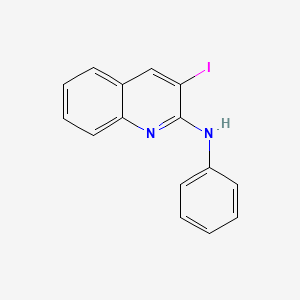
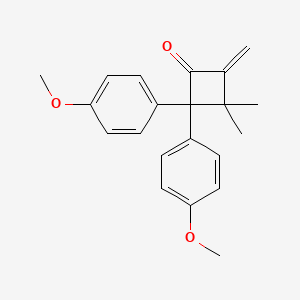
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
